N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C16H15N3O4S/c20-15(17-11-1-2-13-14(6-11)23-9-22-13)7-19-16(21)5-10-8-24-4-3-12(10)18-19/h1-2,5-6H,3-4,7-9H2,(H,17,20) |
InChI Key |
YKJMLBPBBUZPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Benzodioxole moiety : Known for its role in various pharmacological properties.
- Pyridazine derivative : Associated with diverse biological activities including anticancer effects.
- Thiapyrano structure : Implicated in antimicrobial and anti-inflammatory actions.
1. Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that certain pyridazinones demonstrated cytotoxicity against breast cancer (BT-549) and leukemia (HL-60) cell lines with GI50 values less than 2 µM .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyridazine derivatives have been documented to possess antibacterial and antifungal activities. For example, certain derivatives exhibited good activity against bacterial strains and were non-toxic to VERO cells in vitro .
3. Anti-inflammatory Effects
The presence of the benzodioxole group may confer anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways and reduce cytokine production in various models .
In Vitro Studies
In vitro studies on related compounds have demonstrated:
- Cytotoxicity : Significant inhibition of cell proliferation in cancer cell lines.
- Antimicrobial efficacy : Effective against a range of pathogenic bacteria and fungi.
Case Studies
A notable case study involved the evaluation of a pyridazinone derivative that demonstrated potent inhibitory activity against tumor growth in mice models. This derivative showed significant stability in human liver microsomes and favorable pharmacokinetic properties .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a detailed comparison with three key analogs:
N-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide (CAS 1324077-87-3)
- Structural Differences : Replaces the benzodioxol-5-yl group with a 4-ethyl-5-methylthiazole substituent.
- Molecular Formula : C₁₅H₁₈N₄O₂S₂ (vs. C₁₆H₁₄N₃O₄S for the target compound).
- Molecular Weight : 350.5 g/mol (vs. 356.4 g/mol).
- Implications : The thiazole group may enhance lipophilicity and alter binding affinity compared to the benzodioxol system .
(E)-3-(1,3-Benzodioxol-5-yl)-N-phenyl-N-tetrahydrofuran-3-yl-prop-2-enamide (FEMA 4788)
- Structural Differences: Shares the benzodioxol group but incorporates a propenamide linker and tetrahydrofuran-phenyl substituents instead of the thiopyrano-pyridazinone core.
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide
- Structural Differences: Replaces the thiopyrano-pyridazinone with a benzoxazinone ring and introduces a piperidine-phenyl group.
- Therapeutic Relevance: This analog is patented as a RORγ modulator for autoimmune diseases, indicating that acetamide derivatives with fused heterocyclic systems can exhibit significant biological activity. The thiopyrano-pyridazinone in the target compound may offer distinct electronic properties compared to benzoxazinone .
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges: The target compound’s thiopyrano-pyridazinone core may require multi-step synthesis, akin to methods described for related thiouracil derivatives (e.g., refluxing with sodium ethoxide) .
- Biological Potential: Structural analogs with benzodioxol groups (e.g., FEMA 4788) show low toxicity, while those with pyridazinone cores (e.g., oxazolidinones in ) are associated with antibacterial activity .
- Knowledge Gaps: No direct pharmacological or crystallographic data exist for the target compound. SHELX-based structural studies (as in ) could elucidate its conformation and intermolecular interactions .
Preparation Methods
Synthesis of the 1,3-Benzodioxol-5-yl Acetamide Fragment
The benzodioxole-acetamide segment is prepared through acetylation of 5-amino-1,3-benzodioxole. In a representative procedure, 5-amino-1,3-benzodioxole reacts with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions:
Yields exceed 85% when conducted at 0–5°C to minimize side reactions.
Construction of the Thiopyrano[4,3-c]Pyridazinone Ring
The thiopyrano-pyridazinone core is synthesized via a tandem cyclization-condensation sequence. Patent US9453000B2 details a method where ethyl 3-(5-nitropyridin-2-yl)acrylate undergoes iron-mediated nitro reduction followed by cyclization with thioglycolic acid:
Reaction conditions (100°C, 1 hour) and stoichiometric iron ensure complete conversion.
Coupling Strategies for Final Assembly
The acetamide and thiopyrano-pyridazinone fragments are coupled via nucleophilic acyl substitution or amide bond formation.
Amide Bond Formation Using Carbodiimide Coupling
A common approach involves activating the carboxylic acid derivative of the thiopyrano-pyridazinone moiety with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with N-(1,3-benzodioxol-5-yl)amine:
Yields range from 70–80% after purification by silica gel chromatography.
Direct Acetylation of a Preformed Intermediate
Alternative routes acetylrate a secondary amine intermediate. For example, EP2559693B1 describes reacting 2-(aminomethyl)thiopyrano-pyridazinone with acetyl chloride in dichloromethane:
This method achieves 90% purity before recrystallization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Iron/ammonium chloride systems efficiently reduce nitro groups without over-reduction.
-
Triethylamine neutralizes HCl byproducts during acetylation, improving reaction efficiency.
Purification and Characterization
Chromatographic Techniques
Crystallization and Recrystallization
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Reagent Selection : Use triethylamine as a base and dimethylformamide (DMF) as a solvent to enhance reaction efficiency, as demonstrated in analogous heterocyclic syntheses .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to track intermediate purity and adjust reaction times .
- Purification : Utilize crystallization or column chromatography for intermediates, ensuring >95% purity before proceeding to subsequent steps .
- Temperature Control : Maintain strict temperature ranges (e.g., 0–5°C for cyclization steps) to minimize side reactions .
What advanced analytical techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry of the thiopyrano-pyridazinone core and benzodioxole substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy, particularly for sulfur-containing fragments .
- X-ray Crystallography : Resolve stereochemical uncertainties in the thiopyrano ring system, if crystalline derivatives can be obtained .
How should researchers design assays to evaluate the compound’s biological activity while minimizing off-target effects?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with structural homology to the thiopyrano-pyridazinone scaffold, based on computational docking studies .
- Dose-Response Curves : Use a 10-point concentration range (1 nM–100 µM) to assess potency (IC) and selectivity .
- Counter-Screening : Test against panels like Eurofins’ CEREP to identify off-target interactions with GPCRs or ion channels .
How can contradictory data on biological activity between this compound and its analogs be systematically addressed?
Methodological Answer:
- Structural Benchmarking : Compare IC values against analogs with variations in the benzodioxole or thiopyrano moieties to identify structure-activity relationships (SAR) .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to cross-reference reported activities and identify outliers .
What computational strategies are recommended for predicting metabolic stability and toxicity early in development?
Methodological Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model oxidation sites in the thiopyrano ring, predicting susceptibility to CYP450 metabolism .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate permeability (LogP), bioavailability, and hERG inhibition risks .
- Molecular Dynamics (MD) : Simulate interactions with blood-brain barrier transporters to assess CNS penetration potential .
What is the rationale for comparing this compound to pyrimidine or thiazolo[3,2-a]pyrimidine analogs?
Methodological Answer:
- Core Scaffold Similarity : Pyrimidine derivatives (e.g., 5-fluorouracil) share mechanistic pathways (e.g., thymidylate synthase inhibition), providing a benchmark for activity .
- Functional Group Alignment : Thiazolo-pyrimidines exhibit comparable electronic profiles, enabling SAR analysis of sulfur’s role in target binding .
- Pharmacophore Overlap : Overlay 3D structures to identify conserved hydrogen-bonding motifs critical for activity .
How can solubility challenges in in vivo studies be mitigated without altering bioactivity?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO in saline for intravenous administration, ensuring solubility ≤10 mg/mL .
- Prodrug Design : Introduce phosphate or acetyl groups at the acetamide moiety to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
What methodologies are used to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers at 37°C for 24 hours, monitoring degradation via HPLC .
- Light/Heat Stress Testing : Store solid samples at 40°C/75% RH for 4 weeks or under UV light to identify photolytic byproducts .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using LC-MS .
How should SAR studies be structured to prioritize derivatives for further development?
Methodological Answer:
- Scaffold Diversification : Synthesize derivatives with substitutions at the benzodioxole (e.g., methoxy, nitro) and thiopyrano (e.g., methyl, chloro) positions .
- Hierarchical Screening :
- Primary : Test for target binding (SPR or fluorescence polarization).
- Secondary : Evaluate cytotoxicity (MTT assay) and metabolic stability .
- Cluster Analysis : Group compounds by structural similarity and bioactivity to identify high-priority clusters .
What are the critical challenges in scaling synthesis from milligram to gram quantities?
Methodological Answer:
- Intermediate Stability : Ensure air-sensitive intermediates (e.g., thiols) are handled under nitrogen to prevent oxidation .
- Solvent Volume Reduction : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
- Cost-Benefit Analysis : Replace expensive reagents (e.g., Pd catalysts) with cheaper alternatives (e.g., Ni) without compromising purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
